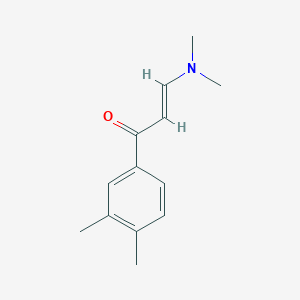

(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Acidolysis of Lignin Model Compounds

One application of compounds similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one is in the study of the acidolysis of lignin model compounds. T. Yokoyama (2015) explored the mechanism of β-O-4 bond cleavage during the acidolysis of lignin, utilizing a model compound structurally related to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one. This study contributed to understanding the chemical behavior of lignin during its breakdown process, highlighting the significance of the presence of specific groups and the contribution of hydride transfer mechanisms in the acidolysis of lignin model compounds (T. Yokoyama, 2015).

Amyloid Imaging in Alzheimer's Disease

Compounds structurally related to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one have been used in amyloid imaging, particularly in the context of Alzheimer's disease. A. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, including radioligands that show promise for early detection of Alzheimer's disease. This research has significant implications for understanding the pathophysiological mechanisms and timelines of amyloid deposits in the brain, offering a foundation for the evaluation of new anti-amyloid therapies (A. Nordberg, 2007).

Immunomodulating Effects

The compound Inosine pranobex, structurally similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, has demonstrated potential immunomodulating effects. D. Campoli-Richards, E. Sorkin, and R. Heel (1986) discussed its antiviral and antitumor activities, which are believed to be secondary to its immunomodulating effect. Although further studies are required, the compound shows promising therapeutic potential for various diseases and infections (D. Campoli-Richards, E. Sorkin, R. Heel, 1986).

Tamoxifen and Its Derivatives

Tamoxifen, a compound similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, has been extensively used in the treatment and chemoprevention of breast cancer. The study by Shagufta and Irshad Ahmad (2018) emphasized the significance of tamoxifen and its derivatives in understanding the mechanisms of drug action and generating new agents with reduced side effects for various therapeutic targets (Shagufta, Irshad Ahmad, 2018).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLJLNGZUQJZCR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CN(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C/N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2427058.png)

![N-(3,4-dimethoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2427063.png)

![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)

![N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide](/img/structure/B2427069.png)

![6-(Indolin-1-ylmethyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2427073.png)

![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)